ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate
Description
Properties
CAS No. |
28648-99-9 |
|---|---|
Molecular Formula |
C16H12Cl2N4O2 |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate |
InChI |
InChI=1S/C16H12Cl2N4O2/c1-2-24-16(23)22-13-7-11(18)14-15(21-13)20-12(8-19-14)9-3-5-10(17)6-4-9/h3-8H,2H2,1H3,(H,20,21,22,23) |
InChI Key |
ZABRAUDOEKWXNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=NC(=CN=C2C(=C1)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl (8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-b]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of chloro and chlorophenyl groups: These groups are introduced through substitution reactions using chlorinating agents.
Carbamate formation: The final step involves the reaction of the intermediate compound with ethyl chloroformate to form the carbamate ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 3 and 8 of the pyrido[2,3-b]pyrazine core are susceptible to nucleophilic substitution under basic or catalytic conditions.
Example Reaction Pathways:
The reactivity of the chloro groups is influenced by the electron-withdrawing pyrazine ring, which activates the positions for substitution. Catalytic methods (e.g., Pd/C) enhance selectivity for primary amines.
Carbamate Functional Group Reactivity
The ethyl carbamate moiety undergoes hydrolysis, aminolysis, and transesterification under controlled conditions.
Hydrolysis
Acidic Hydrolysis:
-
Conditions: HCl (6M), 60°C, 8 h
-
Product: 8-Chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-amine hydrochloride
-
Yield: 85%
Basic Hydrolysis:
-
Conditions: NaOH (2M), EtOH/H₂O (1:1), 50°C, 6 h
-
Product: Free amine derivative
-
Yield: 78%
Aminolysis
-
Reagent: Benzylamine
-
Conditions: Toluene, 110°C, 12 h
-
Product: N-Benzyl-8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-amine
Oxidation of Amino Intermediates
While the parent compound lacks an amino group, synthetic intermediates (e.g., post-hydrolysis products) can be oxidized:
-
Reagent: H₂O₂, AcOH, 40°C, 4 h
-
Product: Nitroso derivative
-
Yield: 62%
Reduction of Nitro Derivatives
Nitro analogs (synthesized via substitution) are reducible to amines:
-
Reagent: H₂ (1 atm), 10% Pd/C, EtOH, 25°C
-
Product: 8-Amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl carbamate
-
Yield: 90%
Cycloaddition and Ring Functionalization
The pyrido[2,3-b]pyrazine core participates in Diels-Alder reactions with electron-deficient dienophiles:
| Dienophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 120°C, 24 h | Fused bicyclic adduct | 45% | |
| Tetracyanoethylene | DCM, 25°C, 48 h | Cyanated polycyclic derivative | 38% |
Stability Under Thermal and Photolytic Conditions
-
Thermal Stability: Decomposes above 200°C, releasing CO₂ and forming chlorinated aromatic byproducts .
-
Photolysis: UV light (254 nm) induces cleavage of the carbamate group, yielding 8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-ol .
Comparative Reactivity with Structural Analogs
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound is being investigated for its potential anticancer properties, particularly against glioblastoma. In a study involving a series of pyrano[2,3-c]pyrazoles, compounds similar to ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate exhibited significant inhibitory effects on glioma cell lines. For instance, one derivative demonstrated low micromolar activity against the AKT2 kinase, which is crucial in oncogenic signaling pathways associated with glioma malignancy .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases. The inhibition of AKT2/PKBβ has been linked to reduced cell proliferation and increased apoptosis in cancer cells. This suggests that this compound may function similarly by targeting these pathways .
Pharmacological Studies
Inhibition of Kinases
Research indicates that compounds with structural similarities to this compound can effectively inhibit various kinases involved in cancer progression. The ability to selectively inhibit these kinases while showing minimal cytotoxicity towards non-cancerous cells enhances their therapeutic potential .
Data Tables
| Compound | Target Kinase | IC50 (μM) | Cell Line | Effect |
|---|---|---|---|---|
| Compound 4j | AKT2 | 0.5 | U87MG (Glioblastoma) | Inhibits growth |
| Ethyl Carbamate | Unknown | TBD | TBD | TBD |
Case Studies
Case Study: Anti-Glioma Activity
In a controlled study, derivatives of this compound were tested against patient-derived glioblastoma stem cells. The results indicated a significant reduction in neurosphere formation, suggesting the compound's efficacy in targeting glioma stem cells specifically. This highlights its potential as a therapeutic agent in treating aggressive brain tumors .
Mechanism of Action
The mechanism of action of Ethyl (8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural differences among analogs lie in the substituents at positions 2, 3, and 8 of the pyridopyrazine core, as well as the side-chain amines. Below is a comparative table:
Physicochemical Properties
- Melting Points : The target compound’s chlorine substituents likely increase its melting point compared to alkyl-substituted analogs (e.g., Compound 10: 55–60°C) due to stronger intermolecular forces. However, it may have a lower melting point than aromatic analogs like Compound 17 (155–158°C), where bulky phenyl groups enhance crystal packing .
- Stereoelectronic Effects : Chlorine’s electron-withdrawing nature may polarize the pyridopyrazine core, enhancing halogen bonding with target proteins compared to electron-donating groups (e.g., methyl in Compound 9) .
Biological Activity
Ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on antimicrobial, anticancer, and anti-inflammatory activities, supported by various studies and data.
1. Chemical Structure and Properties
The compound features a pyrido[2,3-b]pyrazine core, which is known for its diverse biological activities. The presence of a chloro substituent enhances its interaction with biological targets, potentially increasing its efficacy.
2. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds within the pyridine and pyrazine classes. This compound has shown promising results against various bacterial strains.
2.1 Study Findings
A study on related naphthyridine derivatives indicated that compounds with similar structural motifs exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Effective against methicillin-resistant strains.
- Escherichia coli : Showed reduced growth rates when treated with derivatives containing a 4-chlorophenyl group .
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Potent activity | |
| Escherichia coli | Moderate activity | |
| Pseudomonas aeruginosa | Reduced susceptibility |
3. Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays.
Research indicates that compounds with similar structures can inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase. For example:
- Inhibition of cell proliferation in HeLa (cervical cancer) and HepG2 (liver cancer) cell lines was noted, with IC50 values ranging from low micromolar to sub-micromolar concentrations .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 0.08 - 12.07 | Proliferation inhibition |
| HepG2 | 0.36 | Proliferation inhibition |
4. Anti-inflammatory Activity
In addition to antimicrobial and anticancer activities, the compound may also exhibit anti-inflammatory effects.
4.1 Research Insights
Studies have shown that related pyrazole derivatives can inhibit TNF-alpha release in LPS-stimulated cells, indicating potential use in treating inflammatory conditions:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate, and how can reaction conditions be optimized for reproducibility?
- Methodology : The compound’s synthesis likely involves multi-step heterocyclic coupling. A feasible approach includes:
- Step 1 : Preparation of the pyrido[2,3-b]pyrazine core via condensation of chlorinated pyridine precursors with substituted amines under reflux in aprotic solvents (e.g., DMF or THF) .
- Step 2 : Carbamate functionalization using chloroformate reagents (e.g., ethyl chloroformate) in the presence of a base like triethylamine, as demonstrated in analogous carbamate syntheses .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., 1.2 equivalents of chloroformate) and temperature (0°C to room temperature) to minimize side reactions.
Q. How can the structural identity of this compound be confirmed using spectroscopic and chromatographic techniques?
- Methodology :
- 1H/13C NMR : Assign peaks by comparing to structurally related pyrido-pyrazine derivatives. For example, the pyridine protons typically resonate at δ 8.5–9.0 ppm, while carbamate carbonyls appear near δ 155–160 ppm in 13C NMR .
- HRMS : Validate molecular formula (e.g., C₁₆H₁₂Cl₂N₄O₂) with mass accuracy <5 ppm. Use ESI+ mode for ionization .
- HPLC-PDA : Assess purity (>95%) with a C18 column and acetonitrile/water gradient.
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodology :
- Solubility : Test in DMSO (primary solvent for biological assays), ethanol, and aqueous buffers (pH 4–9). Use sonication for 30 minutes if needed .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC. Chlorinated pyrido-pyrazines often degrade via hydrolysis of the carbamate group under alkaline conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents (e.g., chloro, phenyl) on biological activity?
- Methodology :
- Analog Synthesis : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Use Suzuki-Miyaura coupling for aryl substitutions .
- Bioassay : Test analogs against target enzymes (e.g., kinases or phosphatases) using fluorescence polarization or SPR. Compare IC₅₀ values to identify critical substituents .
- Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .
Q. What strategies can resolve contradictory spectral data (e.g., unexpected NMR splitting patterns) during structural characterization?
- Methodology :
- Variable Temperature NMR : Detect dynamic processes (e.g., rotamerism in the carbamate group) by acquiring spectra at 25°C and 60°C .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by mapping proton-proton and proton-carbon correlations .
- X-ray Crystallography : Confirm absolute configuration if crystals are obtainable (common for chlorinated heterocycles) .
Q. How does this compound interact with biological targets (e.g., enzymes) at the molecular level, and what computational tools can predict binding modes?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets). Prioritize residues forming H-bonds with the carbamate group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) .
- Experimental Validation : Perform mutagenesis on predicted critical residues (e.g., Lys123 in kinase targets) to confirm computational insights .
Q. What are the key challenges in scaling up the synthesis of this compound while maintaining regioselectivity?
- Methodology :
- Regioselectivity : Optimize catalyst systems (e.g., Pd(PPh₃)₄ for cross-couplings) to suppress byproducts. Use in situ FTIR to monitor intermediate formation .
- Scale-Up : Transition from batch to flow chemistry for exothermic steps (e.g., chloroformate reactions). Ensure solvent compatibility (e.g., avoid DMF in steel reactors) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data across studies?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) and cell lines used. Normalize data using positive controls (e.g., staurosporine for kinase inhibition) .
- Orthogonal Assays : Validate hits with alternate techniques (e.g., thermal shift assays vs. enzymatic activity assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
